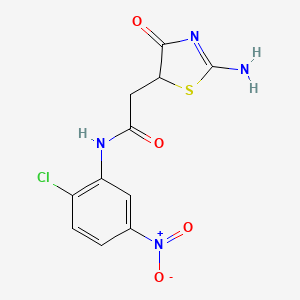

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chloro-5-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chloro-5-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O4S/c12-6-2-1-5(16(19)20)3-7(6)14-9(17)4-8-10(18)15-11(13)21-8/h1-3,8H,4H2,(H,14,17)(H2,13,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJMKLNDLNNHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CC2C(=O)N=C(S2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chloro-5-nitrophenyl)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring is formed by cyclization of a suitable precursor, such as a thioamide, with a halogenated compound.

Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride.

Nitration: The nitro group is introduced at the 5-position of the phenyl ring using nitric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the thiazole ring to its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can reduce the nitro group to an amino group, resulting in different derivatives.

Substitution: Substitution reactions can replace the chlorine or nitro groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Thiazole sulfoxides and sulfones.

Reduction Products: Amino derivatives of the nitro compound.

Substitution Products: Various functionalized derivatives based on the substituents used.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chloro-5-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Thiazolidinone Derivatives

- Compound 3c (): Exists as a tautomeric mixture of N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I) and 2-(2-anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide (3c-A) in a 1:1 ratio. Unlike the target compound, 3c features a phenylimino group and ethoxyphenyl substituent, which may reduce tautomeric stability compared to the amino group in the target compound .

- N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (): Incorporates a pyrazole-thiazolidinone hybrid structure.

Heterocyclic Variations

- Pyridazinone Derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide replace the thiazolidinone with a pyridazinone core.

- Oxadiazole Derivatives (): 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide features an oxadiazole ring, which is electron-deficient and may enhance metabolic stability compared to the thiazolidinone’s sulfur-containing ring .

Substituent Effects

- This contrasts with compounds like N-(5-chloro-2-methylphenyl)-2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide (), where a methyl group provides steric hindrance but less electronic activation .

- Hydroxy/Amino Groups: The 4-oxo and 2-amino groups on the thiazolidinone in the target compound enable hydrogen bonding, a feature absent in analogues like N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (), which has a thiol group instead .

Biological Activity

The compound 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chloro-5-nitrophenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Chemical Formula : C₁₃H₈ClN₃O₃S

- Molecular Weight : 327.73 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds, including our target compound, demonstrated potent activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for the tested compounds were found to be in the range of 10.7–21.4 μmol/mL, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |

|---|---|---|---|

| 4d | 10.7–21.4 | 21.4–40.2 | Antibacterial |

| 4p | - | - | Antifungal |

| 3h | - | - | Antifungal |

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various cancer cell lines. For instance, a related study reported that thiazole compounds exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, highlighting their potential as effective anticancer agents .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on human glioblastoma U251 cells and melanoma WM793 cells, several thiazole derivatives were synthesized and tested. The results indicated that compounds with specific structural features, such as the presence of electron-donating groups, enhanced their cytotoxic activity significantly.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 13 | U251 | <10 |

| 13 | WM793 | <10 |

| Doxorubicin | U251 | ~15 |

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications to the thiazole ring and substituents on the phenyl group significantly influence biological activity. For example:

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring and subsequent coupling with a substituted chloroacetamide. For example:

- Step 1: React 2-amino-5-arylthiazole derivatives with chloroacetyl chloride in dioxane and triethylamine at 20–25°C .

- Step 2: Purify via recrystallization (e.g., ethanol-DMF mixtures) .

Optimization Strategies: - Vary stoichiometry (e.g., 1:1.5 molar ratio of substrate to chloroacetyl chloride).

- Adjust solvent polarity (e.g., switch from dioxane to DMF for solubility).

- Monitor reaction progress using TLC (e.g., hexane:ethyl acetate gradients) .

Q. How can spectroscopic and crystallographic methods confirm structural integrity post-synthesis?

Methodological Answer:

- NMR/IR Spectroscopy: 1H and 13C NMR identify proton environments and carbon connectivity (e.g., amide C=O at ~168 ppm, nitro group at ~1520 cm⁻¹ in IR) .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. SHELX’s robustness in handling small-molecule data ensures precise bond length and angle measurements .

Q. What initial biological screening approaches are suitable for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Assays: Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .

- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can mechanistic studies elucidate its interaction with enzymatic targets (e.g., kinase inhibition)?

Methodological Answer:

- Enzymatic Assays: Measure IC50 values using purified enzymes (e.g., tyrosine kinases) and fluorescent substrates (e.g., ATP-competitive assays) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Analysis: Test overlapping concentration ranges to identify selective vs. off-target effects.

- Orthogonal Assays: Combine enzymatic inhibition data with cell viability assays (e.g., caspase-3 activation for apoptosis) .

- SAR Studies: Synthesize analogs (e.g., replace nitro group with methoxy) to isolate functional group contributions .

Q. How effective are computational methods in predicting target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding poses against crystallized targets (e.g., chemokine receptors) .

- MD Simulations: Run 100-ns simulations (e.g., GROMACS) to assess binding stability and hydrogen-bond networks .

- Validation: Cross-check predictions with SPR (Surface Plasmon Resonance) binding kinetics .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the thiazole ring?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.